molecular formula C10H12Cl2FNO B1388723 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride CAS No. 1185025-66-4

3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1388723
CAS No.: 1185025-66-4
M. Wt: 252.11 g/mol
InChI Key: IZIGFJXOGKADLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClFNO·HCl It is a derivative of pyrrolidine, featuring a chloro and fluoro substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 3-chloro-4-fluorophenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the phenoxy ring.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyrrolidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidized forms of the pyrrolidine ring.

    Reduction Products: Reduced forms of the pyrrolidine ring.

Scientific Research Applications

3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride
  • 3-(4-Fluorophenyl)pyrrolidine hydrochloride

Comparison:

  • Structural Differences: The position of the chloro and fluoro groups on the phenoxy ring can significantly affect the compound’s reactivity and interaction with other molecules.
  • Chemical Properties: Variations in the substituents can lead to differences in solubility, stability, and reactivity.
  • Applications: While similar compounds may share some applications, the unique arrangement of substituents in 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride can confer specific advantages in certain contexts, such as enhanced binding affinity or selectivity in biological systems.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO.ClH/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIGFJXOGKADLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.